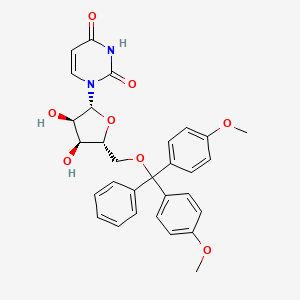

5'-O-DMT-rU

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFSNQYXXACUHM-YULOIDQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250023 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-79-9 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Synthetic RNA: A Technical Guide to 5'-O-DMT-rU and its Role in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and oligonucleotide therapeutics, the precise chemical construction of RNA molecules is of paramount importance. Central to this endeavor is the use of protected nucleoside phosphoramidites, the fundamental building blocks for solid-phase RNA synthesis. This technical guide provides an in-depth exploration of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical uridine derivative, and elucidates its essential role in the automated chemical synthesis of RNA. We will delve into the underlying phosphoramidite chemistry, present detailed experimental protocols, and offer quantitative data to provide a comprehensive resource for professionals in the field.

The Chemical Identity and Significance of this compound

This compound is a modified ribonucleoside where the primary 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group.[1][][3][4] This acid-labile protecting group is the linchpin of controlled, stepwise oligonucleotide synthesis, preventing unwanted side reactions and ensuring the directional elongation of the RNA chain.

The strategic placement of the DMT group on the 5'-hydroxyl function is fundamental to the widely adopted phosphoramidite chemistry for automated solid-phase synthesis. This method builds the oligonucleotide in the 3' to 5' direction. The DMT group's key features, including its stability under basic and neutral conditions and its ready cleavage under mild acidic conditions, allow for a cyclical and highly efficient synthesis process.

For its use in RNA synthesis, the 2'-hydroxyl group of this compound must also be protected, typically with a silyl group such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), to prevent undesired branching and other side reactions. The final building block used in the synthesizer is the 3'-phosphoramidite derivative of this dual-protected uridine.

The Central Role of this compound in the Phosphoramidite Synthesis Cycle

The synthesis of an RNA oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The 5'-O-DMT-protected uridine phosphoramidite is integral to each of these cycles.

The cycle begins with the deblocking, or detritylation, of the 5'-hydroxyl group of the nucleoside bound to the solid support. This is achieved by treatment with a mild acid, which removes the DMT group, leaving a free hydroxyl for the subsequent coupling reaction.

In the coupling step, the 5'-O-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, is introduced.[5] The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically greater than 99%.[6]

Following coupling, a capping step is performed to block any unreacted 5'-hydroxyl groups by acetylation. This prevents the formation of deletion-mutant sequences in the final product.

The final step in the cycle is the oxidation of the unstable phosphite triester to a more stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water. With the completion of the cycle, the newly added nucleotide now bears the 5'-O-DMT group, ready for the next round of deblocking and coupling.

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle, particularly the coupling reaction, directly impacts the overall yield and purity of the final RNA oligonucleotide.

Table 1: Impact of Activator on Coupling Efficiency and Yield

| Activator | Concentration | Coupling Time | Full-Length Product Yield (for a 34-mer) | Reference |

| 1H-Tetrazole | 0.45 M | Standard | Not Detected | [7] |

| 1H-Tetrazole + N-methylimidazole | 0.45 M + 0.1 M | Standard | 13% | [7] |

| 4,5-Dicyanoimidazole (DCI) | 1.0 M | Standard | 54% | [7] |

Table 2: Purification of a 21-mer RNA Oligonucleotide using DMT-on Cartridge

| Purification Method | Initial Purity | Final Purity | Yield | Reference |

| Glen-Pak DNA Cartridge | 76.7% | 97.5% | 63.5% | [8] |

| Glen-Pak RNA Cartridge | 76.7% | 98.5% | 66.5% | [8] |

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite

This protocol outlines the key steps for the preparation of the uridine phosphoramidite building block.

Materials:

-

5'-O-DMT-uridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Silver nitrate (AgNO₃)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

2'-O-Silylation: Dissolve 5'-O-DMT-uridine in anhydrous pyridine. Add AgNO₃ and stir. Add TBDMSCl portion-wise and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with methanol and filter. Evaporate the solvent and dissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

-

3'-O-Phosphitylation: Dissolve the purified 5'-O-DMT-2'-O-TBDMS-uridine in anhydrous DCM. Add DIPEA and cool the solution in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Quench the reaction with methanol and concentrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Precipitate the product from a cold solution of ethyl acetate/hexanes to obtain the final phosphoramidite as a white solid.

Automated Solid-Phase RNA Synthesis (Single Coupling Cycle)

This protocol describes a single cycle for the incorporation of a uridine nucleotide using an automated DNA/RNA synthesizer.

Reagents:

-

Solid support with initial nucleoside (e.g., CPG)

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

-

Phosphoramidite solution: 0.1 M 5'-O-DMT-2'-O-TBDMS-rU-3'-phosphoramidite in acetonitrile

-

Capping solutions:

-

Cap A: Acetic anhydride/2,6-lutidine/THF

-

Cap B: 16% N-Methylimidazole in THF

-

-

Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water

-

Washing solvent: Acetonitrile

Procedure (automated):

-

Deblocking: The synthesis column is washed with acetonitrile. The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (e.g., 6 minutes).[9] The column is then washed with acetonitrile.

-

Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidizer solution is delivered to the column to convert the phosphite triester to a phosphate triester. The column is then washed with acetonitrile. This completes one cycle.

Deprotection and Purification of the Synthesized RNA

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (DMSO)

-

RNA Quenching Buffer

-

80% Acetic acid

-

Reverse-phase HPLC system or purification cartridges (e.g., Glen-Pak)

Procedure:

-

Cleavage and Base Deprotection: The solid support is treated with AMA at room temperature to cleave the oligonucleotide and remove the protecting groups from the nucleobases and the phosphate backbone.

-

2'-O-Desilylation: The supernatant is collected, and the solvent is evaporated. The residue is dissolved in DMSO, and TEA·3HF is added to remove the 2'-TBDMS groups. The reaction is typically heated.

-

DMT-on Purification: The reaction is quenched, and the crude DMT-on oligonucleotide is purified by reverse-phase HPLC or using a purification cartridge. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "failure" sequences that lack the DMT group.[1][8]

-

Final Detritylation: The purified DMT-on RNA is treated with 80% acetic acid to remove the final 5'-DMT group.[1]

-

Desalting: The final product is desalted by size-exclusion chromatography or ethanol precipitation to yield the purified RNA oligonucleotide.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. Its DMT protecting group enables the controlled and directional elongation of the RNA chain, which is the foundation of the highly successful phosphoramidite chemistry. A thorough understanding of its properties, the synthesis of its phosphoramidite derivative, and the intricacies of the solid-phase synthesis cycle are crucial for researchers and professionals engaged in the development of RNA-based therapeutics and research tools. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of high-quality RNA oligonucleotides.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end [pubmed.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

chemical structure and properties of 5'-O-DMT-rU

For Immediate Release

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-rU), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, and its pivotal role in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

This compound is a modified nucleoside where the 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for directing the chemical reactions during the stepwise assembly of an RNA oligonucleotide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C30H30N2O8[1] |

| Molecular Weight | 546.57 g/mol [1] |

| CAS Number | 81246-79-9[1] |

| Appearance | White to off-white solid |

| Solubility | Highly soluble in Dimethyl Sulfoxide (DMSO)[1] |

| Storage | Store at 4°C, protected from light[1] |

Role in Solid-Phase RNA Synthesis

This compound, in its phosphoramidite form, is a fundamental reagent in the automated solid-phase synthesis of RNA. The synthesis cycle involves four key steps that are repeated for each nucleotide addition.

Experimental Protocols

The following sections detail the standard methodologies for the key stages of RNA synthesis involving this compound phosphoramidite.

Solid-Phase Synthesis Cycle

The automated synthesis of RNA oligonucleotides is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main chemical reactions.

Table 2: Standard Protocol for a Single Synthesis Cycle

| Step | Reagents and Conditions | Purpose | Typical Duration |

| 1. Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[2][3] | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling step.[4] | 60-120 seconds |

| 2. Coupling | This compound phosphoramidite and an activator (e.g., Tetrazole or DCI) in Acetonitrile[] | Formation of a phosphite triester linkage between the incoming phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain. | 2-10 minutes |

| 3. Capping | Acetic Anhydride and N-Methylimidazole (Cap A and Cap B)[3] | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[4] | 30-60 seconds |

| 4. Oxidation | Iodine solution in THF/Water/Pyridine[3] | Conversion of the unstable phosphite triester to a stable phosphotriester linkage.[3] | 30-60 seconds |

The efficiency of each coupling step is crucial for the synthesis of long, high-quality RNA molecules. A coupling efficiency of over 99% is typically desired.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Table 3: Cleavage and Deprotection Protocol

| Step | Reagents and Conditions | Purpose |

| Cleavage from Support & Base Deprotection | Concentrated Ammonium Hydroxide and Methylamine (AMA) at 65°C for 10-15 minutes.[6] | Cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.[6] |

| 2'-OH Silyl Group Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or Fluoride reagents like TBAF.[6] | Removes the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) from the ribose sugars. |

Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. The hydrophobic nature of the DMT group allows for a highly efficient purification method known as "DMT-on" purification.

In DMT-on purification, the crude deprotected oligonucleotide mixture, where the desired full-length product still retains its 5'-DMT group, is passed through a reverse-phase high-performance liquid chromatography (HPLC) column. The hydrophobic DMT group causes the full-length oligonucleotide to be strongly retained on the column, while the more polar, shorter failure sequences (which lack the DMT group) are washed away. The purified DMT-on oligonucleotide is then eluted with a higher concentration of organic solvent. Finally, the DMT group is removed by treatment with a mild acid.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. Its properties and the well-established protocols for its use in solid-phase synthesis enable the routine production of high-purity RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Understanding the technical details of its application is crucial for any scientist working in the field of nucleic acid chemistry and drug development.

References

Spectroscopic Analysis of 5'-O-DMT-rU: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic analysis of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical protected nucleoside used in the chemical synthesis of RNA. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from analyses of closely related structures and serve as a reference for the characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Approximate Chemical Shifts)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Uracil) | 7.9 - 8.1 | d |

| Aromatic (DMT) | 6.8 - 7.5 | m |

| H-1' (Ribose) | 5.9 - 6.1 | d |

| H-5 (Uracil) | 5.2 - 5.4 | d |

| H-2' (Ribose) | 4.2 - 4.4 | t |

| H-3' (Ribose) | 4.1 - 4.3 | t |

| H-4' (Ribose) | 3.9 - 4.1 | m |

| OCH₃ (DMT) | 3.7 - 3.8 | s |

| H-5', 5'' (Ribose) | 3.3 - 3.5 | m |

| 2'-OH, 3'-OH | Variable | br s |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data (Approximate Chemical Shifts)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (Uracil) | 163 - 165 |

| C-2 (Uracil) | 150 - 152 |

| Aromatic (DMT) | 113 - 159 |

| C-6 (Uracil) | 140 - 142 |

| C-5 (Uracil) | 101 - 103 |

| C-1' (Ribose) | 88 - 90 |

| C-4' (Ribose) | 85 - 87 |

| C-q (DMT) | 86 - 88 |

| C-2' (Ribose) | 74 - 76 |

| C-3' (Ribose) | 70 - 72 |

| C-5' (Ribose) | 63 - 65 |

| OCH₃ (DMT) | 55 - 56 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 547.20 | ~547.2 | ESI-MS |

| [M+Na]⁺ | 569.18 | ~569.2 | ESI-MS |

| [M-H]⁻ | 545.19 | ~545.2 | ESI-MS |

M = this compound, C₃₀H₃₀N₂O₈, Molecular Weight: 546.57 g/mol

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for the analysis of protected nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction.

4. ³¹P NMR Acquisition (for phosphoramidite derivatives):

-

Spectrometer: 162 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled ³¹P experiment.

-

Acquisition Parameters:

-

Spectral Width: 100-200 ppm.

-

Number of Scans: 128-512.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Similar to ¹³C NMR processing.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

2. Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode.

-

Infusion Method: Direct infusion via a syringe pump or injection via a liquid chromatography (LC) system.

-

ESI Source Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Pressure: 20-40 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

-

Mass Analyzer Settings:

-

Mass Range: m/z 100-1000.

-

Acquire full scan spectra. For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound highlighting key functional groups.

A Technical Guide to the Physical and Chemical Stability of 5'-O-DMT-rU

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical building block in the synthesis of RNA oligonucleotides. Understanding the stability profile of this modified nucleoside is paramount for ensuring the quality, efficacy, and safety of RNA-based therapeutics and diagnostics. This document outlines the key chemical liabilities of this compound, potential degradation pathways, and the experimental protocols required for its stability assessment.

Introduction to this compound

This compound is a protected ribonucleoside where the primary 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise synthesis of RNA, preventing unwanted reactions at the 5'-position during the phosphoramidite coupling cycle. The inherent chemical features of the DMT group, the N-glycosidic bond, and the ribose sugar moiety dictate the overall stability of the molecule.

Chemical Structure and Key Functional Groups

The stability of this compound is intrinsically linked to its chemical structure, which contains several key functional groups susceptible to degradation under various conditions.

Caption: Chemical structure of this compound highlighting key functional groups.

Potential Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the acid-labile protecting group and the N-glycosidic bond, as well as oxidation of the sugar and base moieties.

Acid-Catalyzed Hydrolysis

Deprotection (Detritylation): The most significant chemical liability of this compound is the acid-catalyzed cleavage of the 5'-O-DMT ether linkage. This reaction is intentionally utilized during solid-phase RNA synthesis but can lead to unwanted degradation upon storage or handling in acidic conditions. The reaction proceeds via a stable dimethoxytrityl cation, which has a characteristic orange color.

Depurination/Depyrimidination: The N-glycosidic bond linking the uracil base to the ribose sugar is also susceptible to acid-catalyzed hydrolysis. While the N-glycosidic bonds in pyrimidine nucleosides are generally more stable than those in purine nucleosides, cleavage can still occur under harsh acidic conditions, leading to the formation of uracil and the corresponding ribose derivative.[1][2][3]

Caption: Acid-catalyzed degradation pathways of this compound.

Oxidative Degradation

The uracil base and the ribose sugar are susceptible to oxidation, particularly in the presence of reactive oxygen species. Oxidation can lead to a variety of degradation products, affecting the integrity and function of the nucleoside.

Caption: Potential oxidative degradation pathways for this compound.

Summary of Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables summarize the expected stability profile based on the known chemistry of protected ribonucleosides. Forced degradation studies are essential to experimentally determine these parameters.[4][5][6][7]

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Key Bond(s) Affected |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature | Uridine, DMT cation, Uracil, Ribose derivatives | 5'-O-DMT ether, N-glycosidic bond |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature | Generally stable, potential for some base modification at high temp. | Uracil ring (minor) |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidized uracil species, ribose ring-opened products | Uracil ring, Ribose moiety |

| Thermal Degradation | 40°C - 80°C, solid state or solution | Limited degradation expected at moderate temperatures | General decomposition at high temp. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | Potential for uracil photodimerization (in oligonucleotides) | Uracil ring |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability requires a suite of analytical techniques to separate, identify, and quantify the parent compound and its degradation products.

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for assessing the purity of this compound and quantifying its degradation products.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Samples from forced degradation studies should be diluted in a suitable solvent (e.g., 50% acetonitrile in water) to an appropriate concentration (e.g., 0.1 mg/mL).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of degradation products by providing molecular weight information.

-

Protocol:

-

Utilize an HPLC method similar to the one described above.

-

Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF).

-

Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data on the parent compound and any degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of unknown degradation products.

-

Protocol:

-

Isolate sufficient quantities of the degradation products using preparative HPLC.

-

Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to determine the chemical structure of the degradants.

-

Conclusion

The stability of this compound is a critical parameter in the synthesis and manufacturing of RNA oligonucleotides. The primary chemical liabilities are the acid-catalyzed cleavage of the 5'-O-DMT group and the N-glycosidic bond. A thorough understanding of these degradation pathways and the implementation of robust analytical methods for stability testing are essential for ensuring the quality and reliability of this key synthetic intermediate. The protocols and information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and other protected ribonucleosides.

References

- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]

- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]

- 3. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]

- 4. ppd.com [ppd.com]

- 5. pharmasm.com [pharmasm.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 5'-O-DMT-rU Monomer

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-Dimethoxytrityl-uridine (5'-O-DMT-rU) and its derivatives, which are fundamental building blocks in the chemical synthesis of RNA. The procedures outlined are intended for researchers, scientists, and professionals involved in oligonucleotide-based drug development and nucleic acid chemistry.

Introduction

The this compound monomer is a modified nucleoside critical for the automated solid-phase synthesis of ribonucleic acids (RNA). The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of the ribose sugar.[1][2] This protection is essential to ensure the correct 3'- to 5'-directionality of oligonucleotide chain elongation.[1] Furthermore, the hydrophobicity of the DMT group provides a crucial handle for the purification of the desired full-length oligonucleotides from shorter failure sequences, a strategy known as "DMT-on" purification.[2][3][4]

For RNA synthesis, selective protection of the 2'-hydroxyl group is also a critical requirement to prevent side reactions and branching during the phosphoramidite coupling step.[5][6] A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.[5][7] This guide will therefore focus on the synthesis of 5'-O-DMT-2'-O-TBDMS-uridine, a key monomer ready for phosphitylation and subsequent use in automated RNA synthesis.

Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine

The synthesis is typically a multi-step process involving the protection of the 5'-hydroxyl group, followed by the selective protection of the 2'-hydroxyl group.

Step 1: 5'-O-Dimethoxytritylation of Uridine

The first step is the reaction of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) to protect the primary 5'-hydroxyl group. This reaction is generally selective for the 5'-OH due to its lower steric hindrance compared to the secondary 2'- and 3'-hydroxyls.

Step 2: Selective 2'-O-Silylation

Differentiating the 2'- and 3'-hydroxyl groups is a significant challenge in ribonucleoside chemistry. Modern methods employ site-selective organocatalysts to achieve high yields of the desired 2'-O-silylated product, avoiding complex protection/deprotection strategies.[5][6][8] The use of an organocatalyst allows for the direct and selective silylation of the 2'-hydroxyl group of 5'-O-DMT-uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl).[5]

Experimental Protocols

Caution: All operations involving organic solvents and reagents should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, lab coats, and gloves.

Protocol: Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine[5]

This protocol describes a highly effective method using a small organic catalyst for the selective silylation of the 2'-hydroxyl group.

Materials:

-

5'-O-DMT-Uridine

-

Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-isopropyl-2-methoxyoxazolidine)[5]

-

N,N-diisopropylethylamine hydrochloride (DIPEA·HCl)

-

N,N-diisopropylethylamine (DIPEA), distilled from CaH₂

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (230–400 mesh)

Procedure:

-

In a glove box, place 5'-O-DMT-Uridine (3.0 mmol, 1.639 g), the organocatalyst (0.3 mmol, 92 mg), and DIPEA·HCl (0.03 mmol, 14.9 mg) into an oven-dried 10 mL round-bottom flask containing a magnetic stir bar.[5]

-

Add anhydrous THF (2.0 mL) via syringe and seal the flask with a rubber septum.[5]

-

Remove the flask from the glove box.

-

Add DIPEA (4.5 mmol, 784 µL) and a solution of TBDMS-Cl (6.0 mmol, 904 mg) in anhydrous THF (1.0 mL).[5]

-

Allow the reaction to stir at room temperature for 24 hours. The formation of a salt precipitate will be observed.[5]

-

To quench the reaction, add DIPEA (3.0 mmol, 522 µL) followed by methanol (6.0 mmol, 243 µL). Stir for 1 minute at room temperature.[5]

-

Remove the salt by passing the reaction mixture through a small plug of silica gel (approx. 5 g), eluting with ethyl acetate (80 mL).[5]

-

Concentrate the filtrate using a rotary evaporator.

-

Dissolve the crude material in a minimal amount of dichloromethane.

-

Purify the product by silica gel column chromatography (see Protocol 3.2).

Protocol: Purification by Silica Gel Column Chromatography[5]

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 30% ethyl acetate in hexane).

-

Load the dissolved crude product onto the top of the column.

-

Elute the column first with 30% ethyl acetate in hexane to remove non-polar impurities like tert-butyldimethylsilanol.[5]

-

Gradually increase the polarity of the eluent, for example, using a gradient of 1–5% methanol in dichloromethane, to elute the desired product.[5]

-

Monitor the column fractions by Thin-Layer Chromatography (TLC).

-

Combine the fractions containing the pure 5'-O-DMT-2'-O-TBDMS-uridine.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the final product as a white foam or solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine.

Table 1: Reagent Quantities for Synthesis

| Reagent | Molar Eq. | Amount (per 3.0 mmol scale) | Reference |

| 5'-O-DMT-Uridine | 1.0 | 1.639 g | [5] |

| Organocatalyst | 0.1 | 92 mg | [5] |

| DIPEA·HCl | 0.01 | 14.9 mg | [5] |

| DIPEA | 1.5 | 784 µL | [5] |

| TBDMS-Cl | 2.0 | 904 mg | [5] |

Table 2: Typical Yields and Purity

| Product | Method | Typical Yield | Purity | Reference |

| 5'-O-DMT-2'-O-TBDMS-Uridine | Organocatalytic Silylation | Excellent | High (after chromatography) | [5][6][8] |

| DMT-off Oligonucleotide | HIC with on-column cleavage | 97% | >99% | [2] |

Visualization of Workflows and Concepts

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the 5'-O-DMT-2'-O-TBDMS-uridine monomer.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. dupont.com [dupont.com]

- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-O-DMT-rU: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-rU) is a crucial protected nucleoside derivative extensively utilized in the chemical synthesis of ribonucleic acids (RNA). The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, essential for the stepwise and controlled elongation of RNA chains during solid-phase synthesis. This technical guide provides an in-depth overview of the key literature and seminal methodologies concerning the synthesis, purification, characterization, and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine solvent. The DMT group selectively protects the primary 5'-hydroxyl group of the uridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the 5'-O-dimethoxytritylation of nucleosides.

Materials:

-

Uridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Uridine is dried by co-evaporation with anhydrous pyridine (3 x volume) and then dried under high vacuum overnight.

-

The dried uridine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

DMT-Cl (typically 1.1 to 1.5 molar equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification of this compound

Purification of the crude this compound is typically achieved by silica gel column chromatography.

Experimental Protocol: Silica Gel Chromatography Purification

Procedure:

-

A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexane or dichloromethane).

-

The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the column.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield this compound as a white foam. A typical yield for this type of reaction is around 70-80%.[1][2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

| Parameter | Data |

| Appearance | White to off-white powder or foam |

| Molecular Formula | C₃₀H₃₀N₂O₈ |

| Molecular Weight | 546.57 g/mol |

| Purity (HPLC) | ≥98% |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic protons of DMT group (6.8-7.5), H-6 of uridine (around 7.9), H-1' of ribose (around 5.9), methoxy protons of DMT (around 3.8), other ribose protons, and DMT carbinol proton. |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic carbons of DMT group (113-158), C-4 and C-2 of uridine (around 163 and 151), C-6 of uridine (around 141), C-1' of ribose (around 90), other ribose carbons, methoxy carbons of DMT (around 55), and DMT central carbon (around 86). |

| Mass Spectrometry | ESI-MS: Calculated m/z for [M+H]⁺, [M+Na]⁺. |

Application in Oligonucleotide Synthesis

This compound is a fundamental building block in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. This cyclic process involves four key steps for each nucleotide addition.

Experimental Workflow: Phosphoramidite-Based RNA Synthesis

The synthesis cycle is performed on an automated DNA/RNA synthesizer.

1. Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[3]

2. Coupling: The next nucleoside, as a 3'-phosphoramidite derivative (e.g., this compound-3'-[(2-cyanoethyl)-N,N-diisopropyl]phosphoramidite), is activated by a weak acid, such as 1H-tetrazole or a derivative thereof. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[3]

3. Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 mers), they are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole.[3]

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[3]

This cycle is repeated for each nucleotide in the desired RNA sequence.

Purification of DMT-on Oligonucleotides

After the synthesis is complete, the crude oligonucleotide mixture contains the full-length product with the 5'-DMT group still attached ("DMT-on"), as well as shorter, capped failure sequences that lack the DMT group. This difference in hydrophobicity is exploited for purification.

Experimental Protocol: Reversed-Phase HPLC Purification of DMT-on Oligonucleotides

Procedure:

-

The crude oligonucleotide is cleaved from the solid support and deprotected (except for the 5'-DMT group) using a standard ammonium hydroxide or other appropriate basic solution.

-

The resulting solution is loaded onto a reversed-phase HPLC column (e.g., C18).

-

A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate) is used for elution.

-

The non-hydrophobic, shorter failure sequences elute first.

-

The highly hydrophobic DMT-on full-length product is retained longer and elutes at a higher organic solvent concentration.

-

The fractions containing the pure DMT-on oligonucleotide are collected.

-

The DMT group is then removed by treatment with an acid (e.g., acetic acid).

-

The final product is desalted, for example, by ethanol precipitation or size-exclusion chromatography.

Visualizations

Synthesis of this compound

References

Navigating the Landscape of RNA Synthesis: A Technical Guide to 5'-O-DMT-rU and 2'-Hydroxyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From siRNA and antisense oligonucleotides to mRNA vaccines and CRISPR guide RNAs, the ability to reliably produce high-quality synthetic RNA is paramount. At the heart of this intricate process lies the strategic use of protecting groups, particularly for the 5'-hydroxyl and the uniquely reactive 2'-hydroxyl groups of the ribonucleoside monomers. The 4,4'-dimethoxytrityl (DMT) group has become the standard for protecting the 5'-hydroxyl of ribonucleosides like uridine (forming 5'-O-DMT-rU), offering facile, acid-labile deprotection that allows for the monitoring of synthesis efficiency. However, the choice of the 2'-hydroxyl protecting group is a more complex decision, with significant implications for coupling efficiency, deprotection strategies, and the overall yield and purity of the final RNA oligonucleotide.

This in-depth technical guide provides a comparative analysis of the most commonly employed 2'-hydroxyl protecting groups in solid-phase RNA synthesis: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE). We will delve into their chemical properties, impact on synthesis parameters, and provide detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific application.

The Central Role of 5'-O-DMT in RNA Synthesis

The 5'-O-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl of nucleosides in both DNA and RNA synthesis. Its popularity stems from its acid lability, which allows for its clean removal at the beginning of each coupling cycle with a dilute acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA). This deprotection step releases the highly colored DMT cation, which can be quantified spectrophotometrically to provide a real-time measure of the coupling efficiency of the preceding cycle. This immediate feedback is invaluable for troubleshooting and optimizing the synthesis process. The use of 5'-O-DMT protected ribonucleosides, such as this compound, is a foundational element of the phosphoramidite-based solid-phase synthesis of RNA.

A Comparative Analysis of 2'-Hydroxyl Protecting Groups

The presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge in RNA synthesis, as it can interfere with the desired 3'-to-5' phosphodiester bond formation. Therefore, a robust and reliable 2'-hydroxyl protecting group is essential. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removable under conditions that do not damage the newly synthesized RNA chain.

Key Performance Metrics of 2'-Hydroxyl Protecting Groups

The selection of a 2'-hydroxyl protecting group directly impacts several critical aspects of RNA synthesis. The following table summarizes the key performance characteristics of the three most prevalent protecting groups: TBDMS, TOM, and ACE.

| Protecting Group | Chemical Class | Key Advantages | Key Disadvantages |

| TBDMS | Silyl Ether | Well-established chemistry; Commercially available monomers. | Bulky, leading to steric hindrance and potentially lower coupling efficiency, especially for longer RNAs; Risk of 2' to 3' silyl migration. |

| TOM | Silyl Acetal | Reduced steric hindrance compared to TBDMS, leading to higher coupling efficiency; Stable to basic and weakly acidic conditions, preventing migration.[1][2] | |

| ACE | Orthoester | High coupling yields with short reaction times; Allows for purification of RNA with the protecting group attached, enhancing stability; Mild, acid-labile deprotection.[3] | Requires a different 5'-hydroxyl protecting group (silyl ether) and a multi-step deprotection process. |

Quantitative Comparison of Coupling Efficiency and Yield

While direct, side-by-side comparisons under identical conditions are not always available in the literature, the following table collates available data to provide a quantitative overview of the performance of TBDMS, TOM, and ACE protecting groups.

| Protecting Group | Average Coupling Efficiency per Step | Typical Overall Yield (for a 20-mer) | Notes |

| TBDMS | ~98-99% | ~60-70% | Efficiency can decrease with longer oligonucleotides due to steric hindrance.[4] |

| TOM | >99% | ~70-80% | The oxymethyl spacer reduces steric hindrance, leading to consistently higher coupling efficiencies, particularly for longer RNAs.[1][4] |

| ACE | >99% | ~75-85% | The unique chemistry allows for very high coupling efficiencies, comparable to DNA synthesis.[5] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the solid-phase synthesis and deprotection of RNA oligonucleotides using TBDMS, TOM, and ACE protecting groups.

General Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition.

Figure 1. The four-step cycle of solid-phase RNA synthesis.

Protocol 1: RNA Synthesis and Deprotection using 2'-O-TBDMS

This protocol outlines the synthesis and deprotection of RNA oligonucleotides using the well-established tert-butyldimethylsilyl (TBDMS) protecting group.

I. Solid-Phase Synthesis

-

Preparation:

-

The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a column on an automated DNA/RNA synthesizer.

-

Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and anhydrous.

-

-

Synthesis Cycle:

-

Detritylation: The 5'-DMT group is removed by treating the support with a solution of 3% dichloroacetic acid (DCA) in dichloromethane. The orange DMT cation is released and can be quantified to determine coupling efficiency.

-

Coupling: The 2'-O-TBDMS protected phosphoramidite monomer (e.g., 5'-O-DMT-N-acyl-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite) is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole - ETT) and coupled to the free 5'-hydroxyl of the growing RNA chain. A coupling time of 6 minutes is typically used.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing solution (e.g., iodine in a mixture of water, pyridine, and THF).

-

This cycle is repeated until the desired RNA sequence is assembled.

-

II. Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

The solid support is treated with a mixture of aqueous ammonia and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 15 minutes.[6] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

The supernatant containing the partially deprotected RNA is collected.

-

-

2'-O-TBDMS Group Removal:

-

The RNA is dried and then redissolved in anhydrous dimethyl sulfoxide (DMSO).

-

Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[7]

-

The reaction is quenched, and the fully deprotected RNA is purified, typically by HPLC or PAGE.

-

Figure 2. Deprotection workflow for 2'-O-TBDMS protected RNA.

Protocol 2: RNA Synthesis and Deprotection using 2'-O-TOM

This protocol utilizes the triisopropylsilyloxymethyl (TOM) protecting group, which offers improved coupling efficiency.

I. Solid-Phase Synthesis

-

Preparation:

-

Similar to the TBDMS protocol, the synthesis is performed on an automated synthesizer with fresh, anhydrous reagents.

-

-

Synthesis Cycle:

-

The synthesis cycle (detritylation, coupling, capping, oxidation) is identical to the TBDMS protocol.

-

Due to the reduced steric hindrance of the TOM group, coupling times can often be shorter than with TBDMS, or higher efficiencies can be achieved with the same coupling time.[1]

-

II. Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

The solid support is treated with a solution of methylamine in ethanol/water (EMAM) or ammonium hydroxide/methylamine (AMA). For AMA, the treatment is typically 10 minutes at 65°C.[1] This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.

-

-

2'-O-TOM Group Removal:

-

The RNA is dried and redissolved in anhydrous DMSO.

-

Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[1]

-

The reaction is quenched, and the fully deprotected RNA is purified.

-

Figure 3. Deprotection workflow for 2'-O-TOM protected RNA.

Protocol 3: RNA Synthesis and Deprotection using 2'-O-ACE

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) protecting group strategy involves a different 5'-hydroxyl protecting group and a multi-step deprotection process.

I. Solid-Phase Synthesis

-

Preparation:

-

This method utilizes a 5'-silyl ether protecting group instead of the 5'-DMT group.

-

The synthesis is performed on an automated synthesizer.

-

-

Synthesis Cycle:

-

Desilylation: The 5'-silyl group is removed with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

-

Coupling: The 2'-O-ACE protected phosphoramidite monomer is coupled to the free 5'-hydroxyl group. Coupling times are typically very short (< 60 seconds).[8]

-

Capping: Unreacted 5'-hydroxyl groups are capped with acetic anhydride.

-

Oxidation: The phosphite triester is oxidized to a phosphate triester.

-

II. Cleavage and Deprotection

-

Phosphate Deprotection:

-

The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[8]

-

-

Cleavage from Support and Base Deprotection:

-

The support is treated with 40% aqueous methylamine at 55°C for 10 minutes.[8] This cleaves the RNA from the support and removes the exocyclic amine protecting groups. This step also modifies the 2'-ACE group by removing the acetyl moieties.

-

-

2'-O-ACE Group Removal:

-

The partially deprotected RNA is treated with a mild acid buffer (e.g., 100 mM acetic acid, pH 3.8) at 60°C for 30 minutes to remove the modified 2'-orthoester group.[9]

-

The fully deprotected RNA is then purified.

-

Figure 4. Deprotection workflow for 2'-O-ACE protected RNA.

Conclusion

The choice of a 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of RNA, with each option presenting a unique set of advantages and challenges. The traditional TBDMS chemistry is well-established but can be limited by steric hindrance, particularly for the synthesis of long oligonucleotides. The TOM protecting group offers a significant improvement in coupling efficiency due to its reduced steric bulk, making it an excellent choice for the synthesis of longer RNA molecules.[1][4] The ACE chemistry represents a more fundamental departure from the silyl-based methods, offering exceptionally high coupling efficiencies and the unique ability to purify the RNA while it is still protected, which can be advantageous for stability.[3][5]

By understanding the chemical properties, performance metrics, and detailed experimental protocols associated with each of these protecting group strategies, researchers and drug development professionals can make informed decisions to optimize their RNA synthesis workflows, ultimately leading to higher yields of pure, functional RNA for a wide range of applications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. glenresearch.com [glenresearch.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 9. horizondiscovery.com [horizondiscovery.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of RNA using 5'-O-DMT-rU Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis using phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the automated and efficient production of custom RNA sequences.[1] This methodology relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.[2] The use of 5'-O-Dimethoxytrityl (DMT) protected ribonucleoside phosphoramidites, such as 5'-O-DMT-rU phosphoramidite, is central to this process. The DMT group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for controlled, stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3]

A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and chain cleavage during the synthesis cycle.[4] The most common protecting group for this position is the tert-butyldimethylsilyl (TBDMS) group, which is stable throughout the synthesis and can be removed post-synthesis using a fluoride reagent.[4][5]

These application notes provide a detailed protocol for the solid-phase synthesis of RNA oligonucleotides incorporating this compound phosphoramidite, covering the synthesis cycle, cleavage, deprotection, and purification.

Principle of Solid-Phase RNA Synthesis

The synthesis of RNA on a solid support is a cyclical process consisting of four main chemical reactions for each nucleotide addition:

-

Deblocking (Detritylation): The acid-labile 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM), exposing a free 5'-hydroxyl group for the next coupling reaction.[2][]

-

Coupling: The next protected ribonucleoside phosphoramidite, in this case, this compound phosphoramidite, is activated by a weak acid, such as a tetrazole derivative (e.g., 5-Ethylthio-1H-tetrazole - ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[1][7] This forms a phosphite triester linkage.

-

Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using reagents like acetic anhydride and N-methylimidazole.[7][8]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[7][9]

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.[1] Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final RNA product.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase RNA Synthesis

| Step | Reagent/Solvent | Typical Concentration | Purpose |

| Deblocking | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | Removal of the 5'-DMT protecting group.[2] |

| Coupling | This compound Phosphoramidite in Anhydrous Acetonitrile | 0.1 M | RNA building block.[10] |

| Activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) in Anhydrous Acetonitrile | 0.25 - 0.45 M | Activation of the phosphoramidite for coupling.[] | |

| Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) | Varies by manufacturer | Acetylation of unreacted 5'-hydroxyl groups.[7] |

| Capping Reagent B (e.g., N-Methylimidazole/THF) | Varies by manufacturer | Catalyst for the capping reaction.[7] | |

| Oxidation | Oxidizing Solution (Iodine in THF/Water/Pyridine) | 0.02 - 0.1 M | Oxidation of the phosphite triester to a phosphotriester.[7] |

| Washes | Anhydrous Acetonitrile | - | Washing the solid support between reaction steps. |

Table 2: Typical Reaction Conditions for a Single Synthesis Cycle

| Parameter | Condition | Notes |

| Deblocking Time | 60 - 90 seconds | Sufficient to ensure complete removal of the DMT group.[] |

| Coupling Time for rU | 5 - 15 minutes | Longer coupling times are generally required for RNA phosphoramidites compared to DNA due to steric hindrance from the 2'-O-protecting group.[1] |

| Capping Time | 30 - 60 seconds | Rapid reaction to block unreacted hydroxyls. |

| Oxidation Time | 30 - 60 seconds | Sufficient for complete oxidation of the phosphite triester. |

| Flow Rate | Varies by synthesizer | Optimized for efficient reagent delivery and washing. |

| Temperature | Ambient | Standard synthesis is performed at room temperature. |

Table 3: Post-Synthesis Cleavage and Deprotection Reagents

| Step | Reagent | Typical Conditions | Purpose |

| Cleavage & Base Deprotection | Ammonium Hydroxide/Ethanol (3:1, v/v) or AMA (Ammonium Hydroxide/40% Methylamine 1:1, v/v) | Room temperature to 65°C, 1-17 hours | Cleavage from the solid support and removal of base and phosphate protecting groups.[11][12] |

| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or TBAF in THF | 65°C, 2.5 hours (TEA·3HF) | Removal of the 2'-O-TBDMS protecting group.[11] |

Table 4: Expected Yields and Purity

| Parameter | Typical Value | Factors Influencing the Value |

| Stepwise Coupling Efficiency | >98% | Purity of reagents, phosphoramidite stability, activator used, coupling time.[10] |

| Overall Yield of a 20-mer (crude) | ~65-70% | Calculated as (Stepwise Efficiency)^(n-1), where n is the length of the oligonucleotide. |

| Purity of Crude Product (Full-Length) | Varies significantly | Dependent on coupling efficiency; lower efficiency leads to more shortmers. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle for a Single Nucleotide Addition

This protocol outlines the automated steps performed by a DNA/RNA synthesizer for the addition of a single this compound phosphoramidite.

-

Column Preparation: The synthesis column containing the solid support with the initial nucleoside is placed on the synthesizer.

-

Deblocking: a. The column is washed with anhydrous acetonitrile. b. A solution of 3% TCA or DCA in DCM is passed through the column for 60-90 seconds to remove the 5'-DMT group.[] c. The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

-

Coupling: a. The this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) are simultaneously delivered to the column. b. The coupling reaction proceeds for 5-15 minutes.[1] c. The column is washed with anhydrous acetonitrile.

-

Capping: a. Capping reagents A and B are mixed and delivered to the column. b. The capping reaction proceeds for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. c. The column is washed with anhydrous acetonitrile.

-

Oxidation: a. The oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) is delivered to the column. b. The oxidation reaction proceeds for 30-60 seconds. c. The column is washed with anhydrous acetonitrile.

-

Cycle Repetition: The synthesizer repeats steps 2-5 for each subsequent nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized RNA

This protocol describes the manual steps to be performed after the completion of the solid-phase synthesis.

-

Support Extrusion: Remove the synthesis column from the synthesizer and carefully extrude the solid support into a 2 mL screw-cap vial.

-

Cleavage and Base Deprotection (using AMA): a. Add 1.0 mL of AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial containing the solid support.[11] b. Tightly seal the vial and heat at 65°C for 10-15 minutes.[11] c. Cool the vial to room temperature and centrifuge to pellet the support. d. Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile microcentrifuge tube. e. Dry the RNA solution in a vacuum concentrator.

-

2'-O-TBDMS Group Removal (using TEA·3HF): a. To the dried RNA pellet, add 115 µL of anhydrous DMSO and heat at 65°C for a few minutes to dissolve the pellet.[11] b. Add 60 µL of triethylamine (TEA) and mix gently.[11] c. Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[11]

-

Quenching and Desalting: a. Quench the reaction by adding an appropriate quenching buffer (e.g., as provided in commercial desalting kits). b. Desalt the RNA solution using a suitable method such as a desalting column or ethanol precipitation to remove the deprotection reagents and salts.

Protocol 3: Purification of the Deprotected RNA

For many applications, the crude, deprotected RNA will require further purification to remove truncated sequences and other impurities. Common purification methods include:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high-resolution separation based on size and is suitable for obtaining highly pure RNA.

-

High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used for RNA purification. Reverse-phase HPLC is often used for "DMT-on" purification, where the final 5'-DMT group is left on during synthesis and aids in separating the full-length product from truncated sequences.[7]

Mandatory Visualization

Caption: Workflow for solid-phase RNA synthesis.

Troubleshooting

Table 5: Common Issues and Solutions in Solid-Phase RNA Synthesis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidite (degradation due to moisture or prolonged storage).- Insufficient activator concentration or activity.- Inadequate coupling time, especially for sterically hindered phosphoramidites.- Poor quality of anhydrous acetonitrile. | - Use fresh, high-quality phosphoramidites and activator solutions.- Ensure all solvents are anhydrous.- Increase the coupling time for RNA monomers.- Consider using a more potent activator like DCI for difficult couplings.[13] |

| Presence of Deletion Sequences (n-1) | - Incomplete capping of unreacted 5'-hydroxyl groups.- Inefficient coupling in the previous cycle. | - Ensure capping reagents are fresh and active.- Optimize coupling conditions to maximize efficiency. |

| Low Overall Yield | - Accumulation of low coupling efficiencies over many cycles.- Incomplete cleavage from the solid support.- Loss of product during post-synthesis workup and purification. | - Monitor coupling efficiency at each step (e.g., via trityl cation assay).- Ensure complete cleavage by using fresh reagents and appropriate reaction times/temperatures.- Handle the RNA carefully during transfers and purification to minimize physical loss. |

| RNA Degradation | - Incomplete deprotection of the 2'-O-TBDMS group, leading to strand scission under basic conditions.- RNase contamination. | - Ensure complete removal of the 2'-O-silyl group using appropriate fluoride reagents and conditions.- Use RNase-free reagents, labware, and techniques throughout the post-synthesis process. |

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. biotage.com [biotage.com]

- 9. atdbio.com [atdbio.com]

- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. glenresearch.com [glenresearch.com]

Applications of 5'-O-DMT-rU in mRNA and siRNA Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acids (RNA), including messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern molecular biology and therapeutic development. A key component in the solid-phase synthesis of these molecules is the use of protected nucleoside phosphoramidites. Among these, 5'-O-Dimethoxytrityl-ribouridine (5'-O-DMT-rU) is a fundamental building block. The DMT group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group that is crucial for the stepwise, controlled elongation of the RNA chain in the 3' to 5' direction.[1][2][3] Its lipophilic nature also facilitates the purification of the full-length product.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the synthesis of mRNA and siRNA.

Core Applications of this compound

The primary application of this compound is as a phosphoramidite monomer in automated solid-phase RNA synthesis.[][8] In this process, the 5'-DMT group protects the 5'-hydroxyl of the uridine nucleoside, preventing unwanted side reactions during the phosphoramidite coupling step.[][] The synthesis cycle involves the deprotection of the 5'-DMT group from the growing oligonucleotide chain, followed by the coupling of the next phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite triester linkage.[2][][11]

Key Roles in Synthesis:

-

Transient 5'-Hydroxyl Protection: The DMT group is easily removed by treatment with a mild acid, allowing for the sequential addition of nucleotides.[3][11]

-

Purification Handle: The hydrophobicity of the DMT group allows for the separation of the full-length, DMT-containing ("DMT-on") oligonucleotide from shorter, "failure" sequences that lack the DMT group, using reverse-phase chromatography or specialized cartridges.[5][6][12][13]

-

Versatility: this compound phosphoramidites are compatible with various 2'-hydroxyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), which are essential for preventing unwanted reactions at the 2'-position of the ribose sugar during synthesis.[][8][14]

Quantitative Data Summary

The efficiency of RNA synthesis is dependent on the performance of each phosphoramidite. The following table summarizes typical quantitative data associated with the use of this compound phosphoramidites in solid-phase RNA synthesis.

| Parameter | Typical Value | Reference |

| Coupling Efficiency | >98% | [15] |

| Purity (Post-Purification) | 90-95% | [12] |

| Yield (1 µmol scale) | 50-80 OD | [12] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide (mRNA or siRNA strand)

This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide using this compound and other ribonucleoside phosphoramidites.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

5'-O-DMT-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (including this compound) dissolved in anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT))[2][16]

-

Capping solution (Acetic anhydride and N-methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Load the appropriate reagents and phosphoramidites onto the synthesizer. Prime all lines to ensure proper delivery.

-

Initiation: Start the synthesis with the CPG solid support in the synthesis column.

-

Synthesis Cycle (Repeated for each nucleotide):

-

Deblocking (Detritylation): Remove the 5'-DMT group from the support-bound nucleoside by treating with the deblocking solution. Wash thoroughly with acetonitrile.

-

Coupling: Deliver the next phosphoramidite (e.g., this compound) and activator to the column to couple with the free 5'-hydroxyl group of the growing chain.

-

Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[][11]

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

-

Wash: Wash the support with acetonitrile to remove excess reagents.

-

-

Final Deblocking (Optional - "DMT-off"): After the final coupling cycle, the terminal 5'-DMT group can be removed on the synthesizer if "DMT-off" purification is planned. For "DMT-on" purification, this step is skipped.

-

Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage from Solid Support and Deprotection of Protecting Groups

This protocol describes the cleavage of the synthesized RNA from the CPG support and the removal of base and phosphate protecting groups.

Materials:

-

Ammonium hydroxide/40% methylamine (AMA) solution (1:1, v/v) or concentrated ammonia.

-

Anhydrous DMSO

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Triethylamine (TEA)

-

RNA Quenching Buffer (for cartridge purification)

-